molecular formula C29H37N3O5 B11641438 5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11641438
M. Wt: 507.6 g/mol
InChI Key: MEZGJXOPSBIQCC-IMVLJIQESA-N
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Description

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as dimethylamino, hydroxy, propoxybenzoyl, and morpholinyl groups

Preparation Methods

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C29H37N3O5

Molecular Weight

507.6 g/mol

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H37N3O5/c1-5-16-37-24-11-8-22(19-20(24)2)27(33)25-26(21-6-9-23(10-7-21)30(3)4)32(29(35)28(25)34)13-12-31-14-17-36-18-15-31/h6-11,19,26,33H,5,12-18H2,1-4H3/b27-25+

InChI Key

MEZGJXOPSBIQCC-IMVLJIQESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)O)C

Origin of Product

United States

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